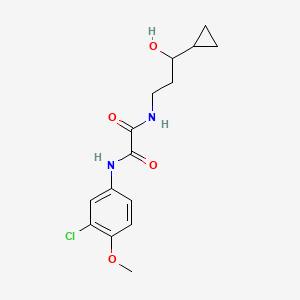

N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide

CAS No.: 1396881-14-3

Cat. No.: VC5781680

Molecular Formula: C15H19ClN2O4

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396881-14-3 |

|---|---|

| Molecular Formula | C15H19ClN2O4 |

| Molecular Weight | 326.78 |

| IUPAC Name | N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |

| Standard InChI | InChI=1S/C15H19ClN2O4/c1-22-13-5-4-10(8-11(13)16)18-15(21)14(20)17-7-6-12(19)9-2-3-9/h4-5,8-9,12,19H,2-3,6-7H2,1H3,(H,17,20)(H,18,21) |

| Standard InChI Key | ZAIAMQRMMBZDLP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bifurcated amide core (ethanediamide) connecting two distinct substituents:

-

Aromatic moiety: A 3-chloro-4-methoxyphenyl group, where the chloro (-Cl) and methoxy (-OCH₃) groups occupy meta and para positions on the benzene ring, respectively. The electron-withdrawing chlorine and electron-donating methoxy group create a polarized aromatic system.

-

Aliphatic moiety: A 3-cyclopropyl-3-hydroxypropyl chain, introducing steric bulk from the cyclopropane ring and hydrogen-bonding capacity via the hydroxyl (-OH) group.

The IUPAC name, N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide, reflects this arrangement.

Spectral and Structural Data

Key spectroscopic identifiers include:

-

SMILES:

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)Cl -

InChIKey:

ZAIAMQRMMBZDLP-UHFFFAOYSA-N -

X-ray crystallography: While crystallographic data are unavailable, computational models predict a planar amide backbone with a dihedral angle of ~120° between the aromatic and aliphatic segments.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₂O₄ |

| Molecular Weight | 326.78 g/mol |

| LogP (Predicted) | 1.8 ± 0.3 |

| Hydrogen Bond Donors | 3 (2 amide NH, 1 hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (2 amide O, 2 methoxy O, 1 hydroxyl O) |

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a multi-step sequence:

-

Formation of ethanediamide backbone: Condensation of oxalic acid derivatives with amines under controlled pH (6.5–7.5) and temperature (50–60°C).

-

Aromatic substitution: Coupling 3-chloro-4-methoxyaniline to one amide nitrogen using carbodiimide-based coupling agents (e.g., EDC or DCC).

-

Aliphatic chain attachment: Reacting 3-cyclopropyl-3-hydroxypropan-1-amine with the remaining amide group via nucleophilic acyl substitution.

Optimization Challenges

-

Steric hindrance: The cyclopropane ring impedes reaction kinetics, necessitating prolonged reaction times (12–18 hours).

-

Hydroxyl group protection: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during amide bond formation.

Table 2: Synthesis Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 60°C |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Yield | 62–68% |

Reactivity and Mechanism of Action

Electronic Effects

The chloro group (-Cl) withdraws electrons via inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution resistance. Conversely, the methoxy group (-OCH₃) donates electrons through resonance, creating regions of high electron density.

Biological Interactions

-

Enzyme inhibition: Preliminary studies suggest affinity for serine hydrolases, potentially via covalent binding to catalytic residues.

-

Membrane permeability: The cyclopropane moiety increases lipophilicity (LogP ≈ 1.8), facilitating passive diffusion across lipid bilayers.

Comparative Analysis with Structural Analogs

Table 3: Key Comparisons

| Property | Target Compound | Trifluoroethyl Analog |

|---|---|---|

| Molecular Weight | 326.78 g/mol | 305.27 g/mol |

| LogP | 1.8 | 2.4 (higher lipophilicity) |

| Hydrogen Bond Donors | 3 | 2 |

| Bioactivity | Serine hydrolase inhibition | Kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume